Aprocitentan

Catalog No.
S519178
CAS No.
1103522-45-7
M.F
C16H14Br2N6O4S
M. Wt
546.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aprocitentan

CAS Number

1103522-45-7

Product Name

Aprocitentan

IUPAC Name

5-(4-bromophenyl)-4-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-6-(sulfamoylamino)pyrimidine

Molecular Formula

C16H14Br2N6O4S

Molecular Weight

546.2 g/mol

InChI

InChI=1S/C16H14Br2N6O4S/c17-11-3-1-10(2-4-11)13-14(24-29(19,25)26)22-9-23-15(13)27-5-6-28-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2,(H2,19,25,26)(H,22,23,24)

InChI Key

DKULOVKANLVDEA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)NS(=O)(=O)N)Br

Solubility

Soluble in DMSO

Synonyms

ACT-132577, aprocitentan, N-(5-(4-Bromophenyl)-6-(2-((5-bromo-2-pyrimidinyl)oxy)ethoxy)-4-pyrimidinyl)sulfuric diamide, sulfamide, N-(5-(4-bromophenyl)-6-(2-((5-bromo-2-pyrimidinyl)oxy)ethoxy)-4-pyrimidinyl)-

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)NS(=O)(=O)N)Br

Description

The exact mass of the compound Aprocitentan is 543.9164 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of pyrimidines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action:

Aprocitentan works by blocking the endothelin system, which plays a role in regulating blood pressure. It specifically inhibits the binding of endothelin-1 (ET-1) to two receptors, endothelin type A (ETA) and endothelin type B (ETB). This blockage disrupts the signaling pathway that can lead to vasoconstriction (narrowing of blood vessels) and contributes to high blood pressure [].

Aprocitentan, also known as ACT-132577, is a dual endothelin-1 receptor antagonist designed to inhibit the binding of endothelin-1 (ET-1) to both ETA and ETB receptors. This compound is classified as a sulfamide, characterized by a unique substitution on one of the amino groups of sulfonamide, specifically a 5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy]ethoxy}pyrimidin-4-yl group. Aprocitentan is an active metabolite of macitentan, which is utilized in the treatment of pulmonary arterial hypertension. It has gained attention for its potential in managing resistant hypertension due to its ability to significantly lower blood pressure in clinical settings .

Aprocitentan's therapeutic effect stems from its ability to antagonize ETA and ETB receptors. ET-1, a potent vasoconstrictor, normally binds to these receptors in vascular smooth muscle cells, causing blood vessel contraction and raising blood pressure []. By blocking these binding sites, aprocitentan prevents ET-1 from exerting its vasoconstrictive effects, leading to vasodilation and reduced blood pressure [, ].

Aprocitentan undergoes metabolic transformations primarily through two pathways: glucuronidation and chemical hydrolysis. The glucuronidation process involves uridine 5′-diphospho-glucuronosyltransferases 1A1 and 2B7, leading to the formation of metabolite M3. The hydrolysis pathway predominantly yields metabolite M1. Notably, these metabolic processes are independent of cytochrome P450 enzymes, which minimizes the risk of drug interactions with other medications that rely on these enzymes for metabolism .

The biological activity of aprocitentan is centered on its role as an antagonist to endothelin receptors. By blocking ET-1 from binding to its receptors, aprocitentan mitigates several hypertensive effects associated with ET-1 overexpression, including endothelial dysfunction, vascular hypertrophy, and increased aldosterone synthesis. Clinical trials have demonstrated that aprocitentan can produce significant reductions in both systolic and diastolic blood pressure, making it a promising candidate for treating resistant hypertension .

Aprocitentan has been primarily developed for the treatment of resistant hypertension, particularly in patients who do not respond adequately to standard antihypertensive therapies. As of March 2024, it received FDA approval for this indication, marking it as a novel therapeutic option in nearly four decades. Its unique mechanism targeting endothelin receptors provides an alternative approach for managing high blood pressure .

Research has indicated that aprocitentan has limited potential for drug interactions due to its metabolic pathways being independent of cytochrome P450 enzymes. This characteristic allows it to be co-administered with various cardiovascular medications without necessitating dose adjustments. Studies have specifically examined its interactions with drugs like midazolam and warfarin, showing no significant alterations in pharmacokinetics or tolerability when used in conjunction with these medications .

Aprocitentan shares similarities with other endothelin receptor antagonists but stands out due to its unique structure and pharmacological profile. Below is a comparison with some notable similar compounds:

CompoundTypeMechanism of ActionUnique Features
MacitentanEndothelin receptor antagonistDual antagonist (ETA/ETB)Orphan drug for pulmonary hypertension
BosentanEndothelin receptor antagonistDual antagonist (ETA/ETB)First approved ERA; liver toxicity risk
TezosentanEndothelin receptor antagonistDual antagonist (ETA/ETB)Primarily studied in heart failure
SitaxsentanEndothelin receptor antagonistSelective ETA antagonistLess potent than dual antagonists

Aprocitentan's potency as a dual antagonist with a favorable pharmacokinetic profile makes it particularly suited for once-daily dosing regimens, distinguishing it from others in its class .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

545.91435 g/mol

Monoisotopic Mass

543.91640 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MZI81HV01P

Drug Indication

Treatment of hypertension

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Endothelin
EDNR [HSA:1909 1910] [KO:K04197 K04198]

Other CAS

1103522-45-7

Wikipedia

Aprocitentan

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Zhang J, Geng P, Luo X, Zhou G, Lin Y, Zhang L, Wang S, Wen C, Ma J, Ding T. Pharmacokinetic study of ACT-132577 in rat plasma by ultra performance liquid chromatography-tandem mass spectrometry. Int J Clin Exp Med. 2015 Oct 15;8(10):18420-6. PubMed PMID: 26770447; PubMed Central PMCID: PMC4694347.
2: de Kanter R, Sidharta PN, Delahaye S, Gnerre C, Segrestaa J, Buchmann S, Kohl C, Treiber A. Physiologically-Based Pharmacokinetic Modeling of Macitentan: Prediction of Drug-Drug Interactions. Clin Pharmacokinet. 2016 Mar;55(3):369-80. doi: 10.1007/s40262-015-0322-y. PubMed PMID: 26385839.
3: Cutolo M, Montagna P, Brizzolara R, Smith V, Alessandri E, Villaggio B, Sulli A, Tavilla PP, Pizzorni C, Soldano S. Effects of macitentan and its active metabolite on cultured human systemic sclerosis and control skin fibroblasts. J Rheumatol. 2015 Mar;42(3):456-63. doi: 10.3899/jrheum.141070. PubMed PMID: 25593238.
4: Bruderer S, Marjason J, Sidharta PN, Dingemanse J. Pharmacokinetics of macitentan in caucasian and Japanese subjects: the influence of ethnicity and sex. Pharmacology. 2013;91(5-6):331-8. doi: 10.1159/000351704. PubMed PMID: 23817130.
5: Atsmon J, Dingemanse J, Shaikevich D, Volokhov I, Sidharta PN. Investigation of the effects of ketoconazole on the pharmacokinetics of macitentan, a novel dual endothelin receptor antagonist, in healthy subjects. Clin Pharmacokinet. 2013 Aug;52(8):685-92. doi: 10.1007/s40262-013-0063-8. PubMed PMID: 23568224.
6: Yu L, Zhou Y, He X, Li H, Chen H, Li W. Simultaneous determination of macitentan and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Oct 1;1002:358-63. doi: 10.1016/j.jchromb.2015.07.053. PubMed PMID: 26363370.
7: Bruderer S, Hopfgartner G, Seiberling M, Wank J, Sidharta PN, Treiber A, Dingemanse J. Absorption, distribution, metabolism, and excretion of macitentan, a dual endothelin receptor antagonist, in humans. Xenobiotica. 2012 Sep;42(9):901-10. doi: 10.3109/00498254.2012.664665. PubMed PMID: 22458347.
8: Bruderer S, Aänismaa P, Homery MC, Häusler S, Landskroner K, Sidharta PN, Treiber A, Dingemanse J. Effect of cyclosporine and rifampin on the pharmacokinetics of macitentan, a tissue-targeting dual endothelin receptor antagonist. AAPS J. 2012 Mar;14(1):68-78. doi: 10.1208/s12248-011-9316-3. PubMed PMID: 22189899; PubMed Central PMCID: PMC3282010.
9: Sidharta PN, Lindegger N, Ulč I, Dingemanse J. Pharmacokinetics of the novel dual endothelin receptor antagonist macitentan in subjects with hepatic or renal impairment. J Clin Pharmacol. 2014 Mar;54(3):291-300. doi: 10.1002/jcph.193. PubMed PMID: 24122797.
10: Sidharta PN, van Giersbergen PL, Halabi A, Dingemanse J. Macitentan: entry-into-humans study with a new endothelin receptor antagonist. Eur J Clin Pharmacol. 2011 Oct;67(10):977-84. doi: 10.1007/s00228-011-1043-2. PubMed PMID: 21541781; PubMed Central PMCID: PMC3169777.
11: Kummer O, Haschke M, Hammann F, Bodmer M, Bruderer S, Regnault Y, Dingemanse J, Krähenbühl S. Comparison of the dissolution and pharmacokinetic profiles of two galenical formulations of the endothelin receptor antagonist macitentan. Eur J Pharm Sci. 2009 Nov 5;38(4):384-8. doi: 10.1016/j.ejps.2009.09.005. PubMed PMID: 19765655.
12: Sidharta PN, van Giersbergen PL, Wolzt M, Dingemanse J. Investigation of mutual pharmacokinetic interactions between macitentan, a novel endothelin receptor antagonist, and sildenafil in healthy subjects. Br J Clin Pharmacol. 2014 Nov;78(5):1035-42. doi: 10.1111/bcp.12447. PubMed PMID: 24962473; PubMed Central PMCID: PMC4243877.
13: Sidharta PN, Dietrich H, Dingemanse J. Investigation of the effect of macitentan on the pharmacokinetics and pharmacodynamics of warfarin in healthy male subjects. Clin Drug Investig. 2014 Aug;34(8):545-52. doi: 10.1007/s40261-014-0207-0. PubMed PMID: 24861134.
14: Iglarz M, Binkert C, Morrison K, Fischli W, Gatfield J, Treiber A, Weller T, Bolli MH, Boss C, Buchmann S, Capeleto B, Hess P, Qiu C, Clozel M. Pharmacology of macitentan, an orally active tissue-targeting dual endothelin receptor antagonist. J Pharmacol Exp Ther. 2008 Dec;327(3):736-45. doi: 10.1124/jpet.108.142976. PubMed PMID: 18780830.
15: Knobloch J, Yanik SD, Körber S, Stoelben E, Jungck D, Koch A. TNFα-induced airway smooth muscle cell proliferation depends on endothelin receptor signaling, GM-CSF and IL-6. Biochem Pharmacol. 2016 Sep 15;116:188-99. doi: 10.1016/j.bcp.2016.07.008. PubMed PMID: 27422754.
16: Treiber A, Äänismaa P, de Kanter R, Delahaye S, Treher M, Hess P, Sidharta P. Macitentan does not interfere with hepatic bile salt transport. J Pharmacol Exp Ther. 2014 Jul;350(1):130-43. doi: 10.1124/jpet.114.214106. PubMed PMID: 24769543.
17: Ahn LY, Kim SE, Yi S, Dingemanse J, Lim KS, Jang IJ, Yu KS. Pharmacokinetic-pharmacodynamic relationships of macitentan, a new endothelin receptor antagonist, after multiple dosing in healthy Korean subjects. Am J Cardiovasc Drugs. 2014 Oct;14(5):377-85. doi: 10.1007/s40256-014-0081-4. PubMed PMID: 24906252.
18: Sidharta PN, van Giersbergen PL, Dingemanse J. Safety, tolerability, pharmacokinetics, and pharmacodynamics of macitentan, an endothelin receptor antagonist, in an ascending multiple-dose study in healthy subjects. J Clin Pharmacol. 2013 Nov;53(11):1131-8. doi: 10.1002/jcph.152. PubMed PMID: 23900878.
19: Corallo C, Pecetti G, Iglarz M, Volpi N, Franci D, Montella A, D' Onofrio F, Nuti R, Giordano N. Macitentan slows down the dermal fibrotic process in systemic sclerosis: in vitro findings. J Biol Regul Homeost Agents. 2013 Apr-Jun;27(2):455-62. PubMed PMID: 23830395.

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